7-Bromo-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula and a molecular weight of approximately 226.05 g/mol. It is classified as an isoquinoline derivative, characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively. This compound has garnered attention in various fields of scientific research due to its unique structural features and potential applications in medicinal chemistry and materials science .
The compound can be synthesized through various chemical methods, primarily involving halogenation reactions of isoquinoline derivatives. It is commercially available from chemical suppliers and can also be produced in laboratory settings using established synthetic protocols.
7-Bromo-6-fluoroisoquinoline is classified under the category of heterocyclic compounds, specifically isoquinolines. Its structural modifications with halogens make it a valuable intermediate in organic synthesis and a subject of interest in biological studies.
The synthesis of 7-Bromo-6-fluoroisoquinoline typically involves the bromination of 6-fluoroisoquinoline. One common method includes:
7-Bromo-6-fluoroisoquinoline features a bicyclic structure consisting of a benzene ring fused to a pyridine-like ring. The specific placement of bromine and fluorine atoms significantly influences its chemical reactivity and biological activity.
7-Bromo-6-fluoroisoquinoline can undergo several types of chemical reactions:
The mechanism of action for 7-Bromo-6-fluoroisoquinoline involves its interaction with specific biological targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity, allowing it to modulate various biochemical pathways effectively.
7-Bromo-6-fluoroisoquinoline has diverse applications across various scientific fields:
Halogenated isoquinoline derivatives represent a strategically important class of heterocyclic compounds in medicinal chemistry, with their development rooted in the broader exploration of halogen-substituted nitrogen heterocycles. The intentional incorporation of halogens—particularly bromine and fluorine—into heterocyclic scaffolds emerged as a powerful strategy for optimizing pharmacological profiles in drug development. Brominated nitrogen heterocycles gained significant attention following the clinical success of agents like Pipobroman (an anticancer drug used against polycythemia vera and essential thrombocythemia) and Tiotropium bromide (a cornerstone treatment for chronic obstructive pulmonary disease) [3]. These drugs exemplified how bromine’s steric bulk and electron-withdrawing effects could enhance target binding and metabolic stability.
The discovery of 7-bromo-6-fluoroisoquinoline (CAS: 923022-40-6) aligns with this historical trajectory, representing a deliberate structural hybridization. Its synthesis leverages established methods for bromo-fluoro substitution on the isoquinoline core—a privileged scaffold in drug design due to its resemblance to endogenous alkaloids. While the exact first synthesis of this specific compound is not documented in the available literature, its emergence coincides with the early 21st-century focus on dual-halogenated heterocycles as tools for probing biological systems and developing kinase inhibitors, antimicrobials, and materials [1] [3] [8]. The presence of both halogens positions it as a versatile building block, designed to overcome limitations of mono-halogenated analogs in terms of reactivity, binding affinity, and physicochemical properties.
The specific substitution pattern of bromine at the 7-position and fluorine at the 6-position on the isoquinoline ring confers distinct electronic, steric, and pharmacokinetic properties crucial for biological activity. This combination leverages the complementary effects of both halogens:
Table 1: Key Physicochemical Properties of 7-Bromo-6-fluoroisoquinoline
Property | Value | Source/Method | Significance |
---|---|---|---|
CAS Registry Number | 923022-40-6 | Chemical Identifier | Unique compound identification |
Molecular Formula | C₉H₅BrFN | Elemental Analysis | Confirms atomic composition (MW: 226.05 g/mol) |
Melting Point | Not Reported | - | - |
Boiling Point | Not Reported | - | - |
Density | 1.647 ± 0.06 g/cm³ (20°C) | Calculated (ACD/Labs) | Indicates packing/molecular volume |
Water Solubility | 0.27 g/L (25°C) | Calculated (ACD/Labs) | Very low solubility, impacts formulation |
log P (Part. Coeff.) | Estimated High (Calculated ~2.86) | - | Predicts membrane permeability & distribution |
SMILES | FC1=CC2=C(C=NC=C2)C=C1Br | Canonical Representation | Describes atomic connectivity & stereochemistry |
InChI Key | WJLWKPCARWIZMJ-UHFFFAOYSA-N | Standard Identifier | Unique structure representation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7